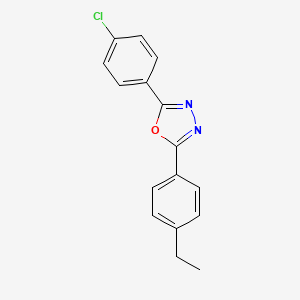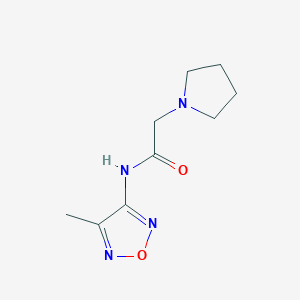![molecular formula C11H9F4NO2 B5686239 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one is a chemical compound used in scientific research. It is also known as linezolid, which is an antibiotic used to treat bacterial infections. This compound is a member of the oxazolidinone class of antibiotics and has a unique mechanism of action that makes it effective against a wide range of bacteria.
Mécanisme D'action
The mechanism of action of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting protein synthesis. This unique mechanism of action makes it effective against bacteria that are resistant to other classes of antibiotics.
Biochemical and Physiological Effects:
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one has been shown to have minimal toxicity in both animal and human studies. It is well-tolerated and does not have any significant adverse effects on biochemical or physiological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against Gram-positive bacteria. It is also effective against bacteria that are resistant to other classes of antibiotics. However, its use is limited by its high cost and the development of resistance in some bacterial strains.
Orientations Futures
There are several future directions for the use of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in scientific research. One direction is the development of new oxazolidinone antibiotics with improved activity and reduced toxicity. Another direction is the study of the mechanism of action of oxazolidinone antibiotics and the identification of new targets for antibacterial drugs. Finally, the use of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in combination with other antibiotics to enhance their activity against resistant bacterial strains is also a promising direction for future research.
Méthodes De Synthèse
The synthesis of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of a base to form the corresponding oxazolidinone. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Applications De Recherche Scientifique
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one has been widely used in scientific research as an antibiotic. It has shown excellent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also been used to study the mechanism of action of oxazolidinone antibiotics and to develop new antibiotics with improved activity.
Propriétés
IUPAC Name |
3-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO2/c12-9-5-7(1-2-8(9)11(13,14)15)6-16-3-4-18-10(16)17/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBRPNQJXVDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)



![9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)

![[(3aS*,10aS*)-2-(1,3-benzodioxol-5-ylacetyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5686207.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)



![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)